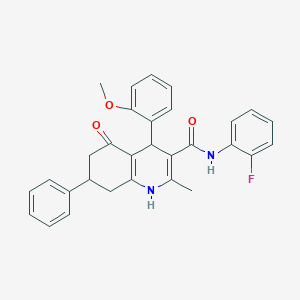![molecular formula C18H22N2O4S B11638298 Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11638298.png)
Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their aromaticity and the presence of sulfur and nitrogen atoms in their ring structure, which makes them highly reactive and versatile in various chemical reactions .
Métodos De Preparación
The synthesis of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting ethyl bromoacetate with thiourea in ethanol, leading to the formation of an ester compound.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving appropriate phenolic compounds.
Amidation: The butanamido group is introduced via amidation reactions, often using butanoyl chloride and appropriate amines under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives:
2-Ethyl-4-methylimidazole: Known for its use as a curing agent in epoxy resins.
4-Ethyl-2-methoxyphenol: Used as a food additive and flavoring agent.
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide: Known for its pharmaceutical applications.
The uniqueness of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-23-17(22)16-13(3)19-18(25-16)20-15(21)9-6-10-24-14-8-5-7-12(2)11-14/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,19,20,21) |
Clave InChI |
VRFWAEHLYSMQIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=CC=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-6-benzyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638221.png)
![10-(4-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11638228.png)
![4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11638229.png)
![4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11638235.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638257.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638259.png)
![7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11638261.png)
![(2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638270.png)
![(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638272.png)
![6-chloro-N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11638274.png)
![4-{(Z)-[1-(4-bromophenyl)-4-(ethoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11638278.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638280.png)
